molecular formula C25H22ClN5O B14121711 3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No.: B14121711
M. Wt: 443.9 g/mol
InChI Key: MGARWHQGMCYTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[6-[(3-chlorophenyl)methoxy]-2-naphthalenyl]-1-(1-methylethyl)- is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions to introduce the desired substituents. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities and often exhibit similar biological activities .

Uniqueness

The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[6-[(3-chlorophenyl)methoxy]-2-naphthalenyl]-1-(1-methylethyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features enhance its potency and selectivity as a CDK2 inhibitor, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H22ClN5O

Molecular Weight

443.9 g/mol

IUPAC Name

3-[6-[(3-chlorophenyl)methoxy]naphthalen-2-yl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H22ClN5O/c1-15(2)31-25-22(24(27)28-14-29-25)23(30-31)19-7-6-18-12-21(9-8-17(18)11-19)32-13-16-4-3-5-20(26)10-16/h3-12,14-15H,13H2,1-2H3,(H2,27,28,29)

InChI Key

MGARWHQGMCYTAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.